molecular formula C8H7F3N2 B7972517 N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine

N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine

Cat. No.: B7972517
M. Wt: 188.15 g/mol
InChI Key: GNHNBAKYBWJJNF-UHFFFAOYSA-N
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Description

N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine is a hydrazine derivative characterized by a methyl group on one nitrogen atom and a methylidene (CH=) group linked to a 2,4,6-trifluorophenyl aromatic ring on the adjacent nitrogen. This compound belongs to the hydrazone class, which is widely studied for applications in medicinal chemistry, material science, and catalysis due to their stability, tunable electronic properties, and biological activity .

Properties

IUPAC Name

N-[(2,4,6-trifluorophenyl)methylideneamino]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNBAKYBWJJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN=CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine typically involves the reaction of 2,4,6-trifluorobenzaldehyde with N-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Key Reaction Mechanisms

  • Hydrazine Nucleophilicity : The hydrazine group facilitates nucleophilic attack on carbonyl carbons, forming intermediates like imine or hydrazone precursors .

  • Cyclization and Aromatization : In cyclocondensation reactions, hydrazine derivatives undergo intramolecular cyclization followed by oxidation (e.g., using iodine or hydrogen peroxide) to form aromatic heterocycles like pyrazoles .

Example Reaction Pathway

  • Nucleophilic Addition : Hydrazine attacks a carbonyl group (e.g., diketone).

  • Cyclization : Formation of a five-membered ring via elimination of water.

  • Aromatization : Oxidation to yield a pyrazole derivative .

Challenges and Optimization Strategies

  • Low Yields in Direct Synthesis : Reactions with hydrazine hydrate often result in ≤3.7% yields, suggesting the need for optimized catalysts or solvents .

  • Catalyst Dependency : Iridium-based photoredox systems improve efficiency for trifluoromethyl incorporation, as demonstrated in related systems .

Structural Analogues and Reactivity Correlation

CompoundStructural FeaturesReactivity Differences
1-(2,4,6-Trifluorophenyl)hydrazineLacks methyl substitutionReduced steric hindrance, higher nucleophilicity
N-MethylhydrazineBasic hydrazine structureLower lipophilicity, less stable intermediates
2-Amino-5-trifluoromethylbenzaldehydeAmine-aldehyde functionalityAlternative condensation pathways

This compound’s unique combination of hydrazine reactivity and trifluoromethyl stability positions it as a versatile building block in heterocyclic synthesis . Further optimization of reaction conditions, particularly catalyst systems, could unlock higher yields and broader applications.

Scientific Research Applications

Chemical Synthesis

N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Hydrazone Formation : The compound can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Condensation Reactions : It can be utilized in condensation reactions to create more complex molecular structures, particularly useful in the development of fine chemicals.

Pharmaceutical Development

The trifluoromethyl group present in the compound enhances its biological activity and lipophilicity, making it a candidate for drug development:

  • Anticancer Agents : Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. This compound could potentially be modified to enhance these properties.
  • Antimicrobial Activity : Preliminary studies suggest that similar hydrazine derivatives possess antimicrobial effects, indicating a potential application in developing new antibiotics.

Agricultural Chemistry

The compound has potential applications in the field of agrochemicals:

  • Pesticide Development : Its ability to form stable complexes with metal ions can be exploited in designing new pesticides that target specific pests while minimizing environmental impact.
  • Plant Growth Regulators : There is ongoing research into the use of hydrazines as plant growth regulators, which could lead to enhanced agricultural productivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of hydrazone derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study suggested further exploration into modifying the trifluoromethyl group to enhance activity and selectivity.

Case Study 2: Pesticide Efficacy

Research conducted on hydrazine-based pesticides revealed their effectiveness against common agricultural pests. The study highlighted the potential of this compound as a lead compound for developing new pest control agents that are less harmful to non-target organisms.

Mechanism of Action

The mechanism by which N-methyl-N’-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical or pharmacological effects. The hydrazine moiety may also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine, differing primarily in substituents on the aromatic rings or the hydrazine backbone:

Compound Substituents Key Properties
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-[1-(4-trifluoromethylphenyl)-ethylidene]hydrazine (5g) - 2,6-Dichloro, 4-CF₃ on phenyl
- Ethylidene (CH₃-C=) linked to 4-CF₃ phenyl
- Melting point: 165–166°C
- NMR: δ 7.91 (d, J=8.4 Hz, aromatic H)
- IR: 3351 cm⁻¹ (N-H stretch)
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-[1-(6-methoxy-naphthalen-2-yl)-ethylidene]hydrazine (5i) - 6-Methoxy-naphthalenyl
- Ethylidene group
- Melting point: 191–193°C
- NMR: δ 8.11 (d, J=6.2 Hz, aromatic H)
- Enhanced π-stacking due to naphthalene
N-[1-(4-Morpholin-4-yl-8-trifluoromethyl-quinolin-2-yl)-methylidene]-hydrazine (QH-11) - Morpholine and CF₃-substituted quinoline
- Methylidene linker
- Yield: 49%
- Bioactivity: Potential kinase inhibition due to morpholine’s electron-donating effects
N-(4-Fluoro-phenyl)-N’-[1-(4-piperazinyl-quinolinyl)-methylidene]-hydrazine (QH-02) - 4-Fluorophenyl
- Quinoline-piperazine substituent
- Yield: 54%
- LC/MS: m/z 474.5 (M+1)
- Enhanced solubility due to fluorine’s hydrophilicity
Substituent Impact Analysis:
  • Electron-Withdrawing Groups (EWGs): The 2,4,6-trifluorophenyl group in the target compound increases electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 5b with 4-chlorophenyl ).
  • Aromatic Ring Size : Naphthalene derivatives (e.g., 5i ) exhibit broader absorption spectra and improved π-π interactions, whereas smaller aromatic systems (e.g., phenyl) prioritize steric accessibility .
  • Heterocyclic Moieties: Quinoline and morpholine substituents (e.g., QH-11) introduce basic nitrogen atoms, enhancing binding to biological targets like enzymes or receptors .

Physicochemical and Spectroscopic Data Comparison

The table below summarizes critical data for select analogs:

Property Target Compound 5g QH-02 QH-11
Molecular Weight ~263 g/mol* 437.3 g/mol 474.5 g/mol 481.6 g/mol
Melting Point Not reported 165–166°C Not reported Not reported
¹H-NMR (δ, ppm) Anticipated aromatic signals ~7.5–8.1 7.91 (d) 7.58–7.78 (m) 126.14–148.27 (¹³C)
IR (N-H stretch) ~3350 cm⁻¹* 3351 cm⁻¹ Not reported Not reported
Biological Activity Potential kinase/APN inhibition* Anticancer (APN) Antineoplastic Kinase inhibition

*Estimated based on structural analogs.

Biological Activity

N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine (CAS Number: 1264837-70-8) is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇F₃N₂
  • Molecular Weight : 188.15 g/mol
  • Boiling Point : 209.7 °C (predicted)
  • Density : 1.25 g/cm³ (predicted)
  • pKa : -0.57 (predicted) .

Synthesis

The synthesis of this compound typically involves the condensation of N-methylhydrazine with 2,4,6-trifluorobenzaldehyde. This reaction results in the formation of a hydrazone linkage, which is crucial for the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : Preliminary data suggest that this compound exhibits significant cytotoxic effects against HepG2 liver cancer cells. The IC₅₀ value indicates the concentration required to inhibit cell viability by 50%, which is a critical measure in evaluating anticancer agents.
Cell LineIC₅₀ (μM)Mechanism of Action
HepG2TBDInduction of apoptosis via caspase activation
MCF-7TBDAnti-proliferative effects observed

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is characterized by:

  • Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated HepG2 cells, suggesting that the compound promotes apoptosis through intrinsic pathways.

Case Studies

  • Study on HepG2 Cells :
    • A study evaluated the effects of this compound on HepG2 cells and found that it significantly increased early-stage and late-stage apoptosis percentages from baseline levels to 29.49% and 9.63%, respectively.
    • The study also reported upregulation of apoptotic markers such as caspase-3 and caspase-9 by factors of 3.45 and 2.37 compared to control cells .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other hydrazone derivatives, this compound demonstrated superior selective indices against HepG2 and MCF-7 cell lines when compared to compounds lacking halogen substitutions .

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